tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]non-1-ene-7-carboxylate
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Overview
Description
Tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]non-1-ene-7-carboxylate: is a complex organic compound characterized by its boronic ester functional group and spirocyclic structure. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step organic synthesis process. One common method includes the reaction of 7-azaspiro[3.5]non-1-ene-7-carboxylic acid tert-butyl ester with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions, such as the presence of a palladium catalyst and a suitable solvent like toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Reduction of the boronic ester group.
Substitution Reactions: Replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution Reactions: Palladium-catalyzed cross-coupling reactions are frequently employed.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of boronic acids.
Substitution Reactions: Formation of various substituted boronic esters or acids.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalysis. The spirocyclic structure provides rigidity and specificity in its interactions.
Comparison with Similar Compounds
Tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness: The uniqueness of tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]non-1-ene-7-carboxylate lies in its spirocyclic structure, which provides enhanced stability and specificity compared to linear analogs. This structural feature makes it particularly useful in complex organic synthesis and catalysis.
Properties
Molecular Formula |
C19H32BNO4 |
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Molecular Weight |
349.3 g/mol |
IUPAC Name |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]non-2-ene-7-carboxylate |
InChI |
InChI=1S/C19H32BNO4/c1-16(2,3)23-15(22)21-10-8-19(9-11-21)12-14(13-19)20-24-17(4,5)18(6,7)25-20/h12H,8-11,13H2,1-7H3 |
InChI Key |
KSXZBUYSCNIFKW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3(C2)CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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